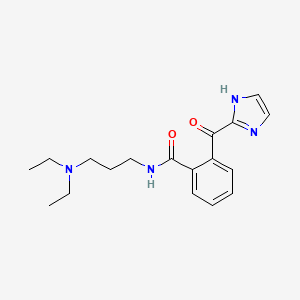

N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide

Description

Properties

CAS No. |

62366-89-6 |

|---|---|

Molecular Formula |

C18H24N4O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-[3-(diethylamino)propyl]-2-(1H-imidazole-2-carbonyl)benzamide |

InChI |

InChI=1S/C18H24N4O2/c1-3-22(4-2)13-7-10-21-18(24)15-9-6-5-8-14(15)16(23)17-19-11-12-20-17/h5-6,8-9,11-12H,3-4,7,10,13H2,1-2H3,(H,19,20)(H,21,24) |

InChI Key |

GNHSTICXLMYONE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Attachment of the Benzamide Group: The benzamide group can be introduced through the reaction of the imidazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Diethylamino Group: The diethylamino group can be attached via nucleophilic substitution using diethylamine and a suitable leaving group on the propyl chain.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Diethylamine in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that derivatives of imidazole, including N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide, exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study:

In a study evaluating the antimicrobial effects of various imidazole derivatives, this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in tumor growth and proliferation.

Case Study:

Research indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells (HCT116). The IC50 values obtained were lower than those of established chemotherapeutics, indicating a promising profile for further development .

Antitubercular Activity

Given the global health challenge posed by tuberculosis, compounds with antitubercular activity are in high demand. This compound has been evaluated for its efficacy against Mycobacterium tuberculosis.

Case Study:

In vitro studies showed that this compound inhibited the growth of Mycobacterium tuberculosis at concentrations that were not cytotoxic to mammalian cells, suggesting its potential as a novel antitubercular agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

| Structural Feature | Effect on Activity |

|---|---|

| Diethylamino group | Enhances solubility and bioavailability |

| Imidazole ring | Contributes to antimicrobial and anticancer activity |

| Carbonyl group | Essential for interaction with biological targets |

Mechanism of Action

The mechanism of action of N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Comparison of Key Structural and Functional Features

Discussion of Functional Group Impact on Activity

- Diethylaminopropyl vs. Hydroxy-dimethylethyl (): The diethylamino group enhances basicity and solubility in acidic environments compared to the polar but non-ionic hydroxy group, which is tailored for metal coordination .

- Imidazole-2-carbonyl vs.

- Comparison with IDO1 Inhibitors () : Benzimidazole-carboxamide derivatives (e.g., Compound 27) exhibit potent enzyme inhibition, suggesting that the target compound’s imidazole-2-carbonyl group may similarly interact with catalytic pockets, albeit with possible differences in binding affinity .

Biological Activity

N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with the following chemical formula:

- Molecular Formula : C₁₈H₃₁N₃O₂

- Molecular Weight : 317.47 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds containing imidazole and amide functionalities have been shown to exhibit diverse pharmacological effects, including:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as farnesyltransferase, which is crucial in cancer cell signaling pathways .

- Modulation of Cellular Processes : The imidazole moiety can influence cellular signaling pathways related to proliferation and apoptosis, potentially making it a candidate for cancer therapy .

Antitumor Activity

Research indicates that derivatives of imidazole-based compounds exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown:

- IC50 Values : Potent inhibition against various cancer cell lines, with reported IC50 values in the nanomolar range for related structures .

- In Vivo Efficacy : Studies have demonstrated the efficacy of these compounds in animal models, where they reduced tumor growth significantly compared to controls .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 0.8 | Inhibition of cell proliferation |

| HepG2 (Liver Cancer) | 0.6 | Disruption of mitochondrial function |

These results indicate that the compound has a broad spectrum of activity against various cancer types.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Farnesyltransferase Inhibitors : A study on imidazole derivatives revealed that modifications at specific positions significantly enhanced their inhibitory effects on farnesyltransferase, a target implicated in oncogenesis .

- Antitumor Efficacy in Animal Models : In vivo studies demonstrated that imidazole derivatives could effectively reduce tumor size in xenograft models, suggesting potential for therapeutic application .

- Molecular Docking Studies : Computational studies indicated favorable binding interactions between this compound and target proteins involved in cancer progression, supporting further investigation into its mechanism .

Q & A

Q. What are the common synthetic routes for preparing N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide, and what critical reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves coupling imidazole-2-carboxylic acid derivatives with benzamide precursors. Acyl chlorides are reacted with amines under reflux in aprotic solvents (e.g., dichloromethane) using coupling agents like DCC (dicyclohexylcarbodiimide). For example, highlights benzamide synthesis via acyl chlorides and diamines in polyphosphoric acid, yielding structurally similar compounds. Critical conditions include temperature control (e.g., reflux at 90°C) and catalyst selection to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization from DMSO/water mixtures .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer: Key techniques include:

- 1H/13C NMR : To confirm proton environments (e.g., diethylamino protons at δ ~2.5–3.5 ppm) and carbon backbone.

- FTIR : Identifies carbonyl stretches (e.g., imidazole-2-carbonyl at ~1650–1700 cm⁻¹).

- HRMS : Validates molecular weight (e.g., [M+H]+ peaks).

and detail these methods for analogous benzamide derivatives, ensuring structural fidelity .

Q. What purification methods are effective for isolating this compound post-synthesis?

- Methodological Answer: Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is standard. Recrystallization from DMSO/water (2:1) is effective for high-purity crystals, as demonstrated in . For complex mixtures, preparative HPLC with C18 columns and acetonitrile/water mobile phases can resolve impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodological Answer: SAR optimization involves systematic substitution of functional groups. For instance:

- Imidazole Modifications : Introducing electron-withdrawing groups (e.g., fluoro) to enhance binding affinity ().

- Benzamide Substituents : Varying the diethylamino propyl chain length to improve solubility ().

- Thiazole/Thiadiazole Hybrids : Assessed in for enhanced anticancer activity via docking studies. Computational tools like AutoDock Vina predict binding modes to targets like kinase domains .

Q. What experimental strategies address contradictions in reported biological activity data across studies?

- Methodological Answer:

- Standardized Assays : Use isogenic cell lines (e.g., HEK293T for cytotoxicity) to minimize variability.

- Dose-Response Curves : Confirm IC50 values across multiple replicates.

- Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., kinases) to confirm mechanism.

and report divergent activities in cancer models due to assay conditions (e.g., serum concentration), necessitating controlled replication .

Q. How can in silico approaches predict bioavailability and toxicity profiles for this compound?

- Methodological Answer:

- QSAR Models : Predict logP (e.g., <3 for optimal BBB penetration) and solubility.

- ADMET Prediction : Tools like SwissADME assess cytochrome P450 interactions.

- Molecular Dynamics : Simulate membrane permeability (e.g., using GROMACS).

used docking to identify binding poses with acetylcholinesterase, informing toxicity thresholds .

Q. What experimental designs elucidate the compound’s mechanism of action in cancer or antiviral models?

- Methodological Answer:

- In Vitro Profiling : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry).

- Kinase Inhibition Screens : Broad-panel profiling (e.g., Eurofins KinaseProfiler).

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/STAT3).

used similar approaches for thiadiazole derivatives, linking structural motifs to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.